2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide
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Overview
Description
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, and a bromo-difluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. The starting materials include 3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and 2-bromo-4,6-difluoroaniline. The key steps in the synthesis include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide.
Attachment of the Bromo-Difluorophenyl Acetamide Moiety: This step involves the reaction of the thienopyrimidine derivative with 2-bromo-4,6-difluoroaniline in the presence of coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 4-ETHYL 2-METHYL 5- [ ( { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
The uniqueness of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide lies in its specific structural features, such as the combination of the thieno[2,3-d]pyrimidine core with the bromo-difluorophenyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16BrF2N3O2S2 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H16BrF2N3O2S2/c1-4-5-25-18(27)15-9(2)10(3)29-17(15)24-19(25)28-8-14(26)23-16-12(20)6-11(21)7-13(16)22/h4,6-7H,1,5,8H2,2-3H3,(H,23,26) |
InChI Key |
YHEIBMFCSMXYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)CC=C)C |
Origin of Product |
United States |
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